2-Ethyl-1,6-hexanediol
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Overview
Description
2-Ethyl-1,6-hexanediol is an organic compound with the molecular formula C8H18O2. It is a colorless, slightly viscous liquid that is soluble in water and various organic solvents. This compound is primarily used in the synthesis of other chemicals and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,6-hexanediol can be synthesized through several methods. One common approach involves the hydrogenation of 2-ethylhexanal, which is derived from the hydroformylation of 1-octene. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.
Industrial Production Methods: On an industrial scale, this compound is produced through the catalytic hydrogenation of 2-ethylhexanal. The process involves the use of a nickel or palladium catalyst and is conducted in a hydrogen atmosphere at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,6-hexanediol undergoes various chemical reactions typical of alcohols. These include:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate.
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminium hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.
Esterification: It reacts with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Esterification: Carboxylic acids, acid anhydrides, acid chlorides with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Oxidation: 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexane.
Substitution: 2-Ethyl-1,6-dichlorohexane.
Esterification: 2-Ethylhexyl esters.
Scientific Research Applications
2-Ethyl-1,6-hexanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and plasticizers.
Biology: The compound is utilized in the study of biomolecular interactions and as a solvent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: this compound is employed in the production of coatings, adhesives, and sealants due to its excellent chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,6-hexanediol primarily involves its reactivity as an alcohol. The hydroxyl groups can participate in hydrogen bonding, making it a useful solvent and reactant in various chemical processes. Its molecular structure allows it to interact with other molecules through hydrophobic and hydrophilic interactions, facilitating its use in diverse applications.
Comparison with Similar Compounds
1,6-Hexanediol: Similar in structure but lacks the ethyl group, making it less hydrophobic.
2-Ethyl-1,3-hexanediol: Similar in structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
1,4-Butanediol: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: 2-Ethyl-1,6-hexanediol’s unique structure, with an ethyl group and hydroxyl groups at the terminal positions, provides it with distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring a balance of solubility and reactivity.
Properties
CAS No. |
15208-19-2 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-ethylhexane-1,6-diol |
InChI |
InChI=1S/C8H18O2/c1-2-8(7-10)5-3-4-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
AJKXDPSHWRTFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCO)CO |
Origin of Product |
United States |
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